2-bromo-1-(2-methylpropoxy)-4-[(E)-2-nitroethenyl]benzene
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Overview
Description
2-bromo-1-(2-methylpropoxy)-4-[(E)-2-nitroethenyl]benzene is an organic compound with a complex structure that includes a bromine atom, a nitro group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2-methylpropoxy)-4-[(E)-2-nitroethenyl]benzene typically involves multiple steps. One common method starts with the bromination of 1-(2-methylpropoxy)benzene to introduce the bromine atom. This is followed by a nitration reaction to add the nitro group. The final step involves the formation of the ethenyl linkage through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(2-methylpropoxy)-4-[(E)-2-nitroethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Substitution: The ether linkage can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: The major product is the corresponding amine.
Reduction: The major product is the dehalogenated compound.
Substitution: The major product depends on the nucleophile used, such as an alcohol or amine derivative.
Scientific Research Applications
2-bromo-1-(2-methylpropoxy)-4-[(E)-2-nitroethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 2-bromo-1-(2-methylpropoxy)-4-[(E)-2-nitroethenyl]benzene exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1,3-dimethyl-5-(2-methylpropoxy)benzene
- 1-bromo-2-(2-methylpropoxy)benzene
Uniqueness
2-bromo-1-(2-methylpropoxy)-4-[(E)-2-nitroethenyl]benzene is unique due to the presence of both a nitro group and an ether linkage, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a broader range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-bromo-1-(2-methylpropoxy)-4-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-9(2)8-17-12-4-3-10(7-11(12)13)5-6-14(15)16/h3-7,9H,8H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOSIFUYLAWOAS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=C[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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